Introduction: A Medicinal Chemist's Perspective on a Unique Building Block
Introduction: A Medicinal Chemist's Perspective on a Unique Building Block
An In-Depth Technical Guide to N-(2,2-dimethylpropyl)-2-fluoroaniline (CAS 1225816-16-9)
N-(2,2-dimethylpropyl)-2-fluoroaniline, also known as N-neopentyl-2-fluoroaniline, is a synthetic organic compound that emerges at the intersection of two strategically important motifs in modern drug discovery: the fluorinated aromatic ring and the sterically demanding alkyl substituent. While specific research on this particular molecule is not extensively published, its constituent parts provide a clear rationale for its utility for researchers, particularly those in pharmaceutical and agrochemical development.
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The 2-fluoroaniline core can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, thereby influencing absorption and distribution.[2][3] On the other hand, the N-neopentyl group provides significant steric bulk. This bulky, non-polar group can be used to probe the topology of receptor binding pockets, shield adjacent functional groups from enzymatic degradation, and improve lipophilicity, which can be critical for membrane permeability.
This guide provides a technical overview of N-(2,2-dimethylpropyl)-2-fluoroaniline, synthesizing available data with established chemical principles to offer a practical resource for its synthesis, characterization, handling, and potential applications.
Compound Identification and Core Properties
Precise identification is critical for any research chemical. The fundamental identifiers for N-(2,2-dimethylpropyl)-2-fluoroaniline are summarized below.
| Property | Value | Source |
| CAS Number | 1225816-16-9 | [4] |
| Molecular Formula | C₁₁H₁₆FN | [4] |
| Molecular Weight | 181.25 g/mol | [4] |
| Canonical SMILES | CC(C)(C)CNCC1=CC=CC=C1F | [4] |
| MDL Number | MFCD14625057 | [4] |
Table of Properties for 2-Fluoroaniline (CAS: 348-54-9)
| Property | Value | Source |
| Appearance | Light yellow to brownish-red liquid | [5] |
| Melting Point | -29 °C | [5][6] |
| Boiling Point | 182-183 °C | [5][6] |
| Density | 1.151 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.544 | [5] |
Proposed Synthesis and Purification Workflow
The most direct and logical approach to synthesizing N-(2,2-dimethylpropyl)-2-fluoroaniline is through the nucleophilic substitution of a suitable neopentyl halide with 2-fluoroaniline. This standard N-alkylation reaction is a cornerstone of amine synthesis.[7]
Causality Behind Experimental Design
-
Choice of Reagents: 2-Fluoroaniline serves as the nucleophile. 1-Bromo-2,2-dimethylpropane (neopentyl bromide) is selected as the electrophile due to its commercial availability and the good leaving group ability of bromide.
-
Base: A non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. Its role is to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HBr generated during the reaction. Using a strong, unhindered base like NaOH could lead to competing elimination reactions with the alkyl halide.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the reagents and stabilize the charged transition state of the Sₙ2 reaction without participating in the reaction themselves.
-
Temperature: Heating is required to overcome the activation energy of the reaction, especially given that neopentyl halides are known to be somewhat sterically hindered for classical Sₙ2 reactions. A temperature of 80-100 °C is a reasonable starting point.
Step-by-Step Synthetic Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-fluoroaniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the aniline).
-
Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 1-bromo-2,2-dimethylpropane (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(2,2-dimethylpropyl)-2-fluoroaniline.
Synthesis Workflow Diagram
Structural Elucidation and Analytical Characterization
Unambiguous characterization of the final product is essential. The following techniques and expected results would be used to confirm the structure and purity of N-(2,2-dimethylpropyl)-2-fluoroaniline.
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.8-7.2 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to both H-H and H-F coupling.
-
Methylene Protons (-CH₂-): A doublet around δ 2.9-3.1 ppm, coupled to the N-H proton.
-
Amine Proton (-NH-): A broad singlet or triplet (depending on solvent and concentration) around δ 3.5-4.5 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically upfield around δ 0.9-1.1 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.
-
Aliphatic Carbons: Signals corresponding to the methylene carbon (~δ 50-55 ppm) and the quaternary and methyl carbons of the neopentyl group (~δ 32 and ~δ 27 ppm, respectively).
-
-
¹⁹F NMR (Fluorine NMR): A single resonance, likely a multiplet, whose chemical shift will be characteristic of a fluorine atom on an aromatic ring. This is a highly sensitive and definitive technique for confirming the presence of the fluorine atom.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 182.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₁₇FN⁺).
Applications in Drug Discovery and Development
N-(2,2-dimethylpropyl)-2-fluoroaniline is best viewed as a versatile building block for constructing more complex molecules for biological screening. Its value lies in the ability to introduce the fluorophenyl and neopentyl groups simultaneously.
-
Scaffold for Lead Optimization: It can be used in fragment-based drug discovery or as a starting point for decorating a molecular scaffold. The secondary amine provides a convenient handle for further functionalization, for example, through acylation, sulfonylation, or reductive amination to build libraries of compounds for high-throughput screening.
-
Probing Structure-Activity Relationships (SAR): In a lead optimization campaign, replacing a less bulky N-alkyl group with the neopentyl group can provide critical information about the steric tolerance of a receptor's binding site. Similarly, introducing the 2-fluoro substituent can test the electronic and metabolic requirements at that position.
-
Improving Pharmacokinetic Properties: The introduction of fluorine is a proven method to block metabolic hydroxylation of the aromatic ring, potentially increasing the half-life of a drug candidate.[1]
Safety, Handling, and Storage
No specific safety data sheet (SDS) for N-(2,2-dimethylpropyl)-2-fluoroaniline is publicly available. Therefore, a conservative approach to handling is required, based on the known hazards of the structurally related precursor, 2-fluoroaniline. Users must obtain and consult the specific SDS from their chemical supplier before handling this compound.
The following hazards are associated with the starting material, 2-fluoroaniline (CAS 348-54-9), and should be assumed for the product until proven otherwise.
GHS Hazard Information for 2-Fluoroaniline
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| 🔥, 💀, corrosive | H226: Flammable liquid and vapour.[9][10]H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[9][10]H318: Causes serious eye damage.[9][10]H335: May cause respiratory irritation.[9][10] | P261: Avoid breathing vapours/spray.[9]P280: Wear protective gloves/eye protection/face protection.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam extinguishers.[12]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid runoff into waterways.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]
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Wiley Online Library. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]
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Krach, M., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry, 15, 356-367. Retrieved from [Link]
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PubMed. (1993). Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. Magnetic Resonance in Medicine, 29(4), 501-508. Retrieved from [Link]
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Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
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